Cas no 2320725-82-2 (1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a fused quinazoline-2,4-dione core with a substituted 1,2,4-oxadiazole moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the 4-methylphenyl group enhances lipophilicity, which may improve membrane permeability, while the propyl side chain could influence binding affinity in target interactions. This compound’s rigid oxadiazole and quinazoline framework offers stability and selectivity, making it a candidate for further pharmacological exploration, such as enzyme inhibition or receptor modulation studies. Its synthetic versatility allows for derivatization to optimize physicochemical and biological properties.
1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
2320725-82-2 structure
商品名:1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS番号:2320725-82-2
MF:C21H20N4O3
メガワット:376.408504486084
CID:5329851

1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質

名前と識別子

    • 1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-2,4(1H,3H)-quinazolinedione
    • 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • インチ: 1S/C21H20N4O3/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
    • InChIKey: OWGUVZIFKWYKGK-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2ON=C(C3=CC=C(C)C=C3)N=2)C2=C(C=CC=C2)C(=O)N(CCC)C1=O

じっけんとくせい

  • 密度みつど: 1.277±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 561.9±60.0 °C(Predicted)
  • 酸性度係数(pKa): -1.39±0.37(Predicted)

1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-9476-3mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
3mg
$63.0 2023-09-07
Life Chemicals
F6609-9476-4mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
4mg
$66.0 2023-09-07
Life Chemicals
F6609-9476-10mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
10mg
$79.0 2023-09-07
Life Chemicals
F6609-9476-20mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
20mg
$99.0 2023-09-07
Life Chemicals
F6609-9476-5μmol
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-9476-5mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
5mg
$69.0 2023-09-07
Life Chemicals
F6609-9476-30mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
30mg
$119.0 2023-09-07
Life Chemicals
F6609-9476-100mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
100mg
$248.0 2023-09-07
Life Chemicals
F6609-9476-25mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
25mg
$109.0 2023-09-07
Life Chemicals
F6609-9476-1mg
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2320725-82-2
1mg
$54.0 2023-09-07

1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献

1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報

Comprehensive Analysis of 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2320725-82-2)

The compound 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2320725-82-2) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique 1,2,4-oxadiazole and tetrahydroquinazoline moieties make it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and modulating biological pathways. Researchers are increasingly exploring its potential applications in neurodegenerative diseases, inflammatory disorders, and metabolic syndromes, aligning with current trends in precision medicine.

One of the most searched questions in the scientific community revolves around the synthetic route and mechanism of action of this compound. The 1,2,4-oxadiazole ring, known for its stability and bioisosteric properties, enhances the molecule's bioavailability and binding affinity. Meanwhile, the tetrahydroquinazoline-2,4-dione core contributes to its interaction with GABA receptors and kinase enzymes, making it a subject of interest for central nervous system (CNS) drug development. Recent studies highlight its potential as a multi-target therapeutic agent, addressing the growing demand for polypharmacology solutions.

In the context of AI-driven drug discovery, 2320725-82-2 has been featured in computational studies predicting its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). These analyses suggest favorable blood-brain barrier permeability and low hepatotoxicity risks, key factors for CNS-targeted therapies. The compound's propyl side chain and 4-methylphenyl group further optimize its lipophilicity, a hot topic in medicinal chemistry optimization discussions.

From a green chemistry perspective, researchers are investigating eco-friendly synthesis methods for 1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, responding to the pharmaceutical industry's push for sustainable manufacturing. Its crystallography data and polymorphism studies are also widely searched, as these properties directly impact drug formulation stability and intellectual property strategies.

The compound's potential in age-related diseases aligns with global demographic shifts toward aging populations. Its oxadiazole-quinazoline hybrid structure shows promise in modulating protein aggregation and oxidative stress pathways, two hallmarks of neurodegeneration. This positions CAS No. 2320725-82-2 as a relevant subject in anti-aging research and longevity science, trending topics in both academic and public domains.

Patent landscape analyses reveal growing intellectual property activity around tetrahydroquinazoline derivatives, with particular emphasis on their structure-activity relationships (SAR). The 5-ylmethyl substitution pattern in this compound appears crucial for maintaining target selectivity while minimizing off-target effects—a critical consideration in personalized medicine development. These aspects make it a frequent subject in pharmacophore modeling queries and virtual screening databases.

In bioinformatics circles, the compound's molecular docking profiles with various neurological targets generate substantial discussion. Its potential interactions with NMDA receptors, monoamine oxidases, and phosphodiesterases position it as a multi-modal therapeutic candidate. These characteristics address the pharmaceutical industry's need for novel scaffold diversity to overcome drug resistance challenges, particularly in chronic disease management.

The spectroscopic characterization of 2320725-82-2, including its NMR fingerprint and mass fragmentation patterns, serves as important reference data for quality control in pharmaceutical analysis. Recent advancements in hyphenated techniques like LC-MS/MS have improved detection sensitivity for this compound in biological matrices, supporting pharmacokinetic studies and translational research efforts.

Emerging research suggests potential applications of this oxadiazole-quinazoline hybrid in metabolomics and epigenetic modulation, expanding its relevance beyond traditional therapeutic areas. Its ability to influence cellular energy metabolism and gene expression profiles makes it a compound of interest in systems biology approaches to complex diseases. These cutting-edge applications demonstrate how CAS No. 2320725-82-2 continues to evolve as a valuable research tool in 21st century drug discovery.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.